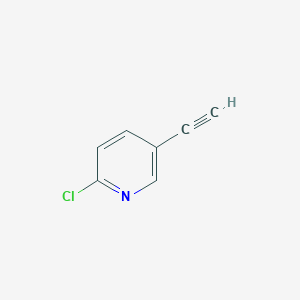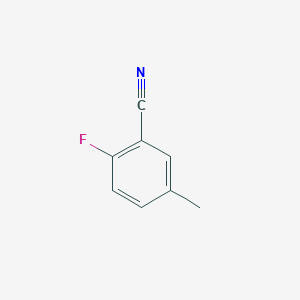
2-Chloro-5-ethynylpyridine
概要
説明
Synthesis Analysis
The synthesis of related ethynylpyridine compounds often involves multi-step reactions that include halogenation, Sonogashira coupling, and hydroboration. For instance, a derivative, 2,5-diethynylpyridine, can be synthesized through a reaction with dimesitylborane, leading to unexpected tris-hydroboration products, highlighting the complexity and versatility of reactions involving ethynylpyridine structures (Entwistle et al., 2004). Such methodologies may be adapted for the synthesis of 2-Chloro-5-ethynylpyridine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of ethynylpyridine derivatives plays a crucial role in their reactivity and interaction. For example, 2-ethynylpyridine (2-EP) forms hydrogen-bonded complexes, which have been studied using IR spectroscopy and theoretical calculations to understand their structure and stability (Bakarić & Spanget-Larsen, 2018). These insights into the molecular interactions and structure of ethynylpyridine derivatives can be applied to understand the behavior of 2-Chloro-5-ethynylpyridine in various chemical environments.
Chemical Reactions and Properties
Ethynylpyridines participate in a range of chemical reactions, such as hydrohalogenation, where they react with halogen acids to form halogenated products. A study on 2-ethynylpyridines demonstrated efficient hydrochlorination without special reagents, suggesting a generalizable mechanism for modifying ethynylpyridine derivatives, including 2-Chloro-5-ethynylpyridine, to achieve desired functionalization (Muragishi et al., 2017).
Physical Properties Analysis
The physical properties of 2-Chloro-5-ethynylpyridine, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. The behavior of ethynylpyridine dimers in solvents and their spectroscopic characteristics provides insights into the physical properties that influence their use in chemical synthesis and applications (Bakarić & Spanget-Larsen, 2018).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-ethynylpyridine, such as reactivity towards nucleophiles or electrophiles, can be studied through its interaction with various chemical reagents. The hydrohalogenation reaction of ethynylpyridines is a prime example of their chemical behavior, showcasing the compound's ability to undergo addition reactions to form halogenated products (Muragishi et al., 2017). Such properties are crucial for understanding and predicting the behavior of 2-Chloro-5-ethynylpyridine in synthetic pathways and its potential applications in chemical synthesis.
科学的研究の応用
Pharmaceuticals and Agrochemicals : 2-chloro-5-trifluoromethyl pyridine, a related compound, serves as a key intermediate in pharmaceuticals, agrochemicals, and biochemicals. It has potential applications in herbicides and related fields (Li Zheng-xiong, 2004).
Agricultural Applications : 2-ethynylpyridine is recognized as a cost-effective soil nitrification inhibitor, useful in fertilizer amendments (McCarty & Bremner, 1990).
Chemical Synthesis : The hydrochlorination of 2-ethynylpyridines can be achieved using hydrochloric acid and silver acetate, with potential applications in hydrobromination and hydroiodination processes (Muragishi, Asahara & Nishiwaki, 2017).
Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs, synthesized from compounds like 2-ethynylpyridine, demonstrate potent antioxidant and metal chelating activities, offering therapeutic potential for metal-induced oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Polymer Science : Catalyst-free polymerization of 2-ethynylpyridine can produce ionic polyacetylene with stable redox currents and a maximum peak at 457 nm, useful in material science (Lim et al., 2018).
Solubility Studies : Understanding the solubility of 2-Chloro-5-chloromethylpyridine in various solvents is crucial for industrial design and theoretical studies (Shi, Li & Zhou, 2010).
Spectroscopic Studies : Spectroscopic and computational studies of 2-ethynylpyridine dimers have potential implications in the field of hydrogen-bonded complexes and molecular interactions (Bakarić & Spanget-Larsen, 2018).
Molecular Docking and Anti-Tuberculosis Properties : Some 4-(pyridylamino)- and 4-(ethynylpyridine)-quinazolines show promising anti-Mycobacterium tuberculosis properties, with minimal cytotoxicity, highlighting potential medicinal applications (Dilebo et al., 2021).
Memory Devices and Nano-Actuators : Certain molecules involving 2-ethynylpyridine demonstrate charge-induced conformational switching, usable in memory devices or nano-actuators by controlling ring rotation with a bias voltage (Derosa, Guda & Seminario, 2003).
Safety and Hazards
作用機序
Target of Action
It has been used in the synthesis of conjugatively bridged bis- and tris-5-(2,2’-bipyridines) multitopic metal ion-binding modules for supramolecular nanoengineering . This suggests that it may interact with metal ions in its target environment.
Mode of Action
It is known to undergo reactions that can significantly alter its chemical structure and properties. This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Action Environment
The action of 2-Chloro-5-ethynylpyridine may be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemical species.
特性
IUPAC Name |
2-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263012-63-1 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dibenzo[a,e]pyrene](/img/structure/B33199.png)



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



